Cas no 866050-74-0 ((E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID)

(E)-3-(3-Methoxy-4-([3-(Trifluoromethyl)benzyl]oxy)phenyl)-2-propenoic acid is a synthetic organic compound featuring a conjugated acrylic acid backbone substituted with a methoxy group and a 3-(trifluoromethyl)benzyloxy moiety. Its structure incorporates electron-withdrawing and electron-donating groups, making it a versatile intermediate in medicinal chemistry and materials science. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy and benzyloxy substituents contribute to its potential as a precursor for bioactive molecules. This compound is particularly valuable in the development of pharmaceuticals, such as enzyme inhibitors or receptor modulators, due to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Its well-defined chemical properties facilitate precise modifications for structure-activity relationship studies.
(E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID structure
866050-74-0 structure
Product name:(E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID
CAS No:866050-74-0
MF:C18H15F3O4
MW:352.304516077042
CID:5264920

(E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID
    • (2E)-3-(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enoic acid
    • 2-Propenoic acid, 3-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-
    • Inchi: 1S/C18H15F3O4/c1-24-16-10-12(6-8-17(22)23)5-7-15(16)25-11-13-3-2-4-14(9-13)18(19,20)21/h2-10H,11H2,1H3,(H,22,23)
    • InChI Key: VVBHIGABTYRXPZ-UHFFFAOYSA-N
    • SMILES: COC1C=C(C=CC(O)=O)C=CC=1OCC1C=CC=C(C(F)(F)F)C=1

Computed Properties

  • Exact Mass: 352.092
  • Monoisotopic Mass: 352.092
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 4

(E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A928175-1g
(2E)-3-(3-Methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enoic acid
866050-74-0 90%
1g
$350.0 2024-04-17
Key Organics Ltd
6W-0869-50MG
(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid
866050-74-0 >90%
50mg
£77.00 2025-02-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00917200-1g
(2E)-3-(3-Methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-enoic acid
866050-74-0 90%
1g
¥2401.0 2024-04-18
Key Organics Ltd
6W-0869-10MG
(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid
866050-74-0 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
6W-0869-100MG
(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid
866050-74-0 >90%
100mg
£110.00 2025-02-09
Key Organics Ltd
6W-0869-1MG
(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid
866050-74-0 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
6W-0869-5MG
(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid
866050-74-0 >90%
5mg
£35.00 2025-02-09

Additional information on (E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID

Introduction to (E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID (CAS No. 866050-74-0)

(E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID, also known by its CAS number 866050-74-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a methoxy group, a trifluoromethyl-substituted benzyl moiety, and a propenoic acid functional group. These structural elements contribute to its potential therapeutic applications and biological activities.

The methoxy group in the compound plays a crucial role in modulating its solubility and lipophilicity, which are important factors in determining its pharmacokinetic properties. The presence of the trifluoromethyl-substituted benzyl moiety enhances the compound's stability and metabolic resistance, making it a promising candidate for drug development. The propenoic acid functional group confers the compound with carboxylic acid properties, which can be exploited for various chemical modifications and conjugations.

Recent studies have highlighted the potential of (E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a valuable candidate for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

In addition to its anti-inflammatory effects, (E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID has also been investigated for its potential anticancer activities. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of signaling pathways that regulate cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.

The pharmacokinetic properties of (E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID have been extensively studied to optimize its therapeutic potential. In vitro and in vivo experiments have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its high oral bioavailability and low toxicity profile make it an attractive candidate for further clinical development.

Clinical trials are currently underway to evaluate the safety and efficacy of (E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

The synthesis of (E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID involves several well-established chemical reactions. The key steps include the formation of the methoxy-substituted phenol intermediate, followed by the introduction of the trifluoromethyl-substituted benzyl moiety through a substitution reaction. The final step involves the coupling of the resulting phenol with an appropriate acrylate derivative to form the desired propenoic acid product.

In conclusion, (E)-3-(3-METHOXY strong>-4-([3-(< strong >TRIFLUOROMETHYL strong >)< strong >BENZYL strong >] OXY ) PHENY L ) - 2 - PROPENOIC ACID (CAS No . 866050 - 74 - 0 ) is a promising compound with diverse therapeutic applications . Its unique structural features , coupled with favorable pharmacokinetic properties , make it an attractive candidate for further research and development . Ongoing studies continue to uncover new insights into its biological activities , paving the way for potential breakthroughs in the treatment of inflammatory diseases and cancer . p > article > response >

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(CAS:866050-74-0)(E)-3-(3-METHOXY-4-([3-(TRIFLUOROMETHYL)BENZYL]OXY)PHENYL)-2-PROPENOIC ACID
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Purity:99%
Quantity:1g
Price ($):315.0